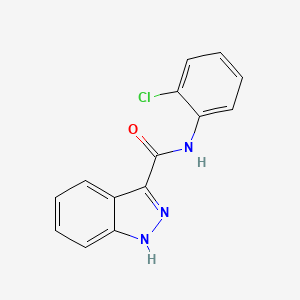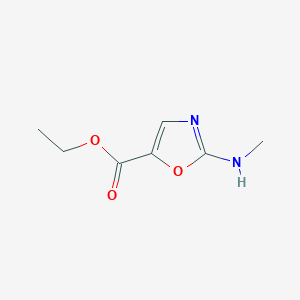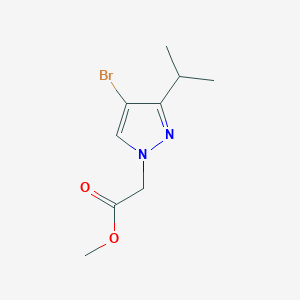![molecular formula C9H19NO3 B2727066 Tert-butyl 2-[(2-methoxyethyl)amino]acetate CAS No. 66116-13-0](/img/structure/B2727066.png)
Tert-butyl 2-[(2-methoxyethyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-[(2-methoxyethyl)amino]acetate is a chemical compound with the molecular formula C9H19NO3 . It is related to tert-butyl acetate, which is a colorless flammable liquid used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 31 bonds, including 12 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 secondary amine (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 189.25 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Chemical Profiling and Diagnosis The tert-butyl group, as part of complex molecules, is utilized in chemical profiling methods, such as gas chromatography, for the simultaneous determination of various metabolites in clinical diagnostics. This profiling is vital for diagnosing and monitoring diseases characterized by altered metabolite levels, such as neuroblastoma and phenylketonuria. The method's applicability extends to pharmacokinetic studies and diagnosis of metabolic disorders, highlighting its importance in both medical research and clinical practice (Muskiet et al., 1981).
Electrochemical Studies and Reactions Tert-butyl groups play a role in electrochemical studies, specifically in the investigation of electro-methoxylation reactions. These studies provide insights into the behavior of organic compounds in electrochemical environments, contributing to our understanding of organic synthesis and reaction mechanisms. The methoxylation of tert-butylcatechol and related compounds in methanol has been explored, demonstrating the versatility of tert-butyl groups in facilitating chemical transformations (Nematollahi & Golabi, 2000).
Environmental Chemistry and Degradation Studies In environmental chemistry, the tert-butyl group is involved in studies on the degradation pathways of organic pollutants, such as methyl tert-butyl ether (MTBE). Understanding these pathways is crucial for developing effective methods for treating contaminated water and soil. Research has identified primary byproducts and intermediates formed during the UV/H2O2 process, contributing to our knowledge of environmental remediation techniques (Stefan et al., 2000).
Asymmetric Catalysis and Synthetic Chemistry Tert-butyl groups are integral to the design of chiral ligands for asymmetric catalysis, exemplified by their use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These catalytic systems enable the efficient synthesis of chiral pharmaceuticals, showcasing the tert-butyl group's role in advancing synthetic methodologies and drug development (Imamoto et al., 2012).
Organic Synthesis and Novel Molecules The tert-butyl group is also prominent in the synthesis of novel organic compounds, such as 3-hydroxy-1H-pyrrole. This work demonstrates the group's utility in stabilizing reactive intermediates and facilitating challenging synthetic transformations. The generation of unique structures like pyrano[3,2-b]pyrrol-5(1H)-one from tert-butyl amino acetate derivatives underscores the creative potential of incorporating tert-butyl groups in organic synthesis (Hill et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 2-(2-methoxyethylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)7-10-5-6-12-4/h10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZARLZSGLWDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66116-13-0 |
Source


|
| Record name | tert-butyl 2-[(2-methoxyethyl)amino]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]methanimine](/img/structure/B2726989.png)
![tert-Butyl N-{3-aminospiro[3.3]heptan-1-yl}carbamate](/img/structure/B2726990.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-1-(2-fluorophenyl)pyrrolidine-3-carboxamide](/img/structure/B2726991.png)


![Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2726995.png)
![6-Tert-butyl-2-[1-[2-(2,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2726996.png)
![2-[(3aR)-1-benzoyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenecarboxylate](/img/structure/B2726997.png)

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2726999.png)

![Benzo[b]thiophene-3-carboxylic acid, 7-fluoro-](/img/structure/B2727002.png)